molecular formula C11H8F2N2 B12969769 2-(Difluoromethyl)-5-phenylpyrimidine

2-(Difluoromethyl)-5-phenylpyrimidine

Cat. No.: B12969769
M. Wt: 206.19 g/mol
InChI Key: IZXXEPSGASZCMF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a phenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-phenylpyrimidine typically involves the difluoromethylation of pyrimidine derivatives. One common method is the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts or radical initiators. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)-5-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-phenylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

    2-(Trifluoromethyl)-5-phenylpyrimidine: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.

    2-(Difluoromethyl)-4-phenylpyrimidine: Similar structure but with the phenyl group at the 4-position instead of the 5-position.

Uniqueness: 2-(Difluoromethyl)-5-phenylpyrimidine is unique due to the presence of the difluoromethyl group at the 2-position and the phenyl group at the 5-position. This specific arrangement can influence the compound’s chemical reactivity and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

2-(difluoromethyl)-5-phenylpyrimidine

InChI

InChI=1S/C11H8F2N2/c12-10(13)11-14-6-9(7-15-11)8-4-2-1-3-5-8/h1-7,10H

InChI Key

IZXXEPSGASZCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C(F)F

Origin of Product

United States

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